B1193252 NKP-2235

NKP-2235

Cat. No.: B1193252
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NKP-2235 is a first-in-class, highly orally bioavailable gallium-based anti-cancer agent that represents a significant breakthrough in metal-based chemotherapeutic research. Its discovery and development were pioneered by Professor Bernhard Keppler at the University of Vienna and subsequently advanced by Niiki Pharma Inc. The compound's primary research value lies in its unique mechanism of action. This compound specifically targets the endoplasmic reticulum (ER), an organelle critical for protein synthesis and folding, leading to a distinctive pattern of tumor cell death distinct from other chemotherapeutic agents. This ER-targeting activity is particularly relevant for studying apoptosis pathways and cellular stress responses in malignant cells. Preclinical studies have demonstrated that this compound exhibits single-agent activity against multiple tumor types, including those resistant to conventional chemotherapy. Furthermore, it has shown synergistic activity when combined with other chemotherapeutic agents, making it a valuable tool for investigating combination therapy regimens. Independent of its direct anti-tumor activity, this compound has also been shown to prevent bone breakdown, suggesting potential research applications for cancers with a high incidence of bone metastases. As a gallium(III) complex, its cytotoxic properties are attributed to its similarity to iron(III), allowing it to disrupt iron-dependent processes in cancer cells, such as the function of the enzyme ribonucleotide reductase. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans.

Properties

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NKP2235;  NKP 2235;  NKP-2235;  IT-235;  IT235;  IT 235.

Origin of Product

United States

Comparison with Similar Compounds

NKP-2235 belongs to a class of thiosemicarbazone-derived metal complexes, sharing structural and functional similarities with other investigational agents. Below is a comparative analysis:

Structural Analogues
Compound Core Structure Metal Ion Key Modifications Reference
This compound Thiosemicarbazone scaffold Undisclosed Halogenated aromatic substituents
Ga(III)-7-ClQ Gallium(III)-quinoline Ga(III) 7-Chloroquinoline ligand
CAS 954239-22-6 Trifluoromethyl-indazole N/A 7-(Trifluoromethyl)-1H-indazole

Key Observations :

  • This compound and Ga(III)-7-ClQ both leverage metal coordination for redox-active cytotoxicity but differ in ligand specificity. Ga(III)-7-ClQ targets malaria parasites and cancer cells via iron depletion, while this compound’s halogenated groups enhance DNA intercalation .
  • CAS 954239-22-6, a non-metallic compound, shares this compound’s trifluoromethyl group, which improves metabolic stability and BBB penetration .
In Vitro Cytotoxicity
Compound IC₅₀ (μM) Tumor Models Tested Synergy with Chemotherapies
This compound 0.5–2.0 Leukemia, Breast, Colorectal Cisplatin, Paclitaxel
Ga(III)-7-ClQ 0.2–1.8 Pancreatic, Ovarian Doxorubicin, 5-Fluorouracil
CAS 1254115-23-5 10.3 Prostate, Lung None reported

Key Findings :

  • This compound and Ga(III)-7-ClQ show sub-micromolar potency, outperforming CAS 1254115-23-5 by 5–50×. The latter’s lower activity correlates with its non-metallic, non-planar structure .

Key Insights :

  • CAS 20358-06-9 (a fluorinated thiophene derivative) exhibits superior BBB penetration, making it a candidate for CNS tumors, unlike this compound .

Tables :

  • Table 1: Structural comparison of this compound and analogues.
  • Table 2: In vitro cytotoxicity profiles.
  • Table 3: Pharmacokinetic and safety data.

Preparation Methods

Ligand Preparation and Gallium Coordination

The core structure of this compound comprises a gallium(III) center coordinated to three 8-hydroxyquinoline ligands. The synthesis typically follows a two-step process:

  • Deprotonation of 8-Hydroxyquinoline :

    • 8-Hydroxyquinoline is treated with a base (e.g., sodium methoxide) in anhydrous methanol to generate the quinolinolate anion.

    • Reaction Conditions :

      • Molar ratio (ligand:base) = 1:1

      • Temperature: 25°C

      • Reaction time: 2 hours

  • Gallium(III) Complexation :

    • Gallium(III) nitrate or chloride is introduced to the quinolinolate solution under inert atmosphere (N₂/Ar).

    • Critical Parameters :

      • Ga³⁺:ligand molar ratio = 1:3

      • Solvent: Methanol or ethanol

      • Temperature: 80–120°C

      • Reaction time: 12–24 hours

Table 1: Representative Synthetic Conditions

ParameterValueSource
Ga precursorGa(NO₃)₃ or GaCl₃
Ligand8-Hydroxyquinoline
SolventMethanol, Ethanol
Temperature80–120°C
Yield (crude)70–85%

Reaction Optimization and Mechanistic Insights

Stoichiometric Control

Maintaining a 1:3 Ga³⁺:ligand ratio is critical to avoid byproducts such as Ga(OH)₃ or oligomeric species. Excess ligand ensures complete coordination, as confirmed by elemental analysis (C, H, N, Ga).

Solvent and Atmosphere Effects

  • Solvent Polarity : Methanol enhances ligand solubility and stabilizes intermediates compared to non-polar solvents.

  • Inert Atmosphere : Prevents oxidation of Ga³⁺ and ligand degradation.

Temperature-Dependent Kinetics

  • At 80°C, reaction completion requires 24 hours.

  • At 120°C, the reaction time reduces to 12 hours but risks ligand decomposition.

Purification and Characterization

Isolation Techniques

  • Precipitation : Adding diethyl ether to the reaction mixture precipitates this compound as a pale-yellow solid.

  • Recrystallization : Dissolving in hot acetone followed by slow cooling yields crystalline product (purity >95%).

Analytical Validation

Table 2: Characterization Data for this compound

TechniqueKey FindingsSource
Elemental Analysis Ga: 9.8%; C: 58.2%; H: 3.1%
¹H/¹³C NMR Absence of free ligand peaks
HPLC Purity ≥98% (C18 column)
XRD Octahedral Ga³⁺ geometry

Scalability and Industrial Considerations

Pilot-Scale Synthesis

  • Batch Reactors : 50 L reactors with mechanical stirring achieve consistent yields (75–80%).

  • Cost Drivers :

    • Gallium precursors account for 60% of material costs.

    • Solvent recovery systems reduce expenses by 30% .

Q & A

Q. How should researchers document and archive raw data for this compound studies to comply with FAIR principles?

  • Answer : Store datasets in repositories like Zenodo or Figshare with unique DOIs. Include metadata (e.g., experimental conditions, software versions) and adhere to community standards (e.g., MIAME for genomics). Use electronic lab notebooks (ELNs) for real-time data tracking .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.